molecular formula C8H7N3O2 B15229172 Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B15229172
M. Wt: 177.16 g/mol
InChI Key: XEZORPQYJZTSEW-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with a methyl ester substituent at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via microwave-assisted, metal-free protocols using 1-amino-2-imino-pyridine derivatives as precursors . Its applications span drug development (e.g., as a precursor for Janus kinase inhibitors like filgotinib ) and agrochemical research due to its structural similarity to herbicidal sulfonylurea analogs .

Properties

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-9-6-4-2-3-5-11(6)10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZORPQYJZTSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazolopyridine derivatives.

Scientific Research Applications

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s effects are mediated through the inhibition of these enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridine vs. Pyrazine vs. Pyrimidine Derivatives
  • Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate : The pyridine core enhances aromaticity and electron-deficient character, favoring electrophilic substitutions. This contrasts with piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines (e.g., 2-furan-2-yl derivatives), where the pyrazine core increases polarity and hydrogen-bonding capacity, impacting solubility and biological target interactions .
  • [1,2,4]Triazolo[1,5-a]pyrimidines : Pyrimidine-based analogs (e.g., ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate) exhibit enhanced planarity and rigidity, improving binding to enzyme active sites like acetolactate synthase (ALS) in herbicides .

Substituent Effects

Ester Group Modifications
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) generally exhibit higher hydrolytic stability compared to ethyl esters (e.g., Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, CAS 62135-58-4 ). Ethyl esters may offer improved lipophilicity, influencing pharmacokinetic profiles in drug candidates.
  • Brominated Derivatives : Bromine substitution at the 6-position (e.g., Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, CAS 1427376-40-6 ) introduces steric bulk and enhances electrophilic reactivity, making these compounds valuable cross-coupling intermediates .
Functional Group Additions
  • Carboxamide Derivatives: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives exhibit improved water solubility and hydrogen-bonding capacity, critical for antiproliferative activity in medicinal chemistry .

Q & A

Basic Research Questions

What are the optimized synthetic routes for Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate?

Synthesis typically involves cyclocondensation of precursors like hydrazines or amidines with carbonyl-containing intermediates. For example, refluxing ethyl 2-(4-chlorophenyl)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with ethanol and piperidine yields triazolopyrimidine derivatives (Yield: 72–78%) . Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalyst selection (e.g., piperidine for base-mediated cyclization). Purification often employs column chromatography with petroleum ether/ethyl acetate gradients .

How is structural characterization performed for this compound?

Multi-modal characterization is standard:

  • 1H NMR : Peaks for aromatic protons (δ 7.6–8.9 ppm), methyl esters (δ 3.6–4.3 ppm), and substituents like chloro groups (δ 7.3–8.1 ppm) are critical for confirming regiochemistry .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) validate molecular weight .
  • X-ray crystallography : For derivatives like ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate, triclinic crystal systems (space group P1, a = 7.5884 Å, b = 10.7303 Å) confirm spatial arrangement .

What substituents influence bioactivity in triazolopyridine derivatives?

Electron-withdrawing groups (e.g., Cl, Br) at the pyridine ring enhance binding to biological targets like CB2 receptors. For example, 6-chloro and 5-methyl substitutions improve metabolic stability and affinity . Conversely, bulky groups (e.g., cycloheptyl carboxamide) may sterically hinder target interactions, reducing activity .

Advanced Research Questions

How do crystallographic data resolve contradictions in structure-activity relationships (SAR)?

Crystal structures (e.g., C22H21ClN4O2S, V = 1073.3 ų) reveal conformational rigidity in the triazolopyridine core, explaining why substituents at C2/C7 positions exhibit divergent SAR trends. For instance, 2-carboxylate esters stabilize planar conformations, optimizing π-π stacking with aromatic residues in enzyme active sites . Discrepancies in bioactivity between analogs (e.g., 78% vs. 65% inhibition) may arise from torsional angles (<5° variance) altering binding geometry .

What computational methods predict the compound’s pharmacokinetic properties?

Density functional theory (DFT) calculates HOMO-LUMO gaps (~4.5 eV) to assess redox stability, while molecular docking (AutoDock Vina) models interactions with targets like cannabinoid receptors (binding energy: −9.2 kcal/mol). ADMET predictions using SwissADME highlight moderate logP (~2.8) and blood-brain barrier permeability, critical for CNS drug candidates .

How are impurities controlled during synthesis?

HPLC-MS (C18 columns, acetonitrile/water mobile phase) identifies byproducts like uncyclized hydrazides or regioisomers. For example, methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate requires recrystallization from ethyl acetate to reduce chloride salt impurities (<0.5% w/w) . Process analytical technology (PAT) monitors reaction progress in real-time via FTIR peaks at 1710 cm⁻¹ (ester C=O) .

What strategies address low yields in triazolopyridine functionalization?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 h) and improves yields (85% vs. 72%) for halogenation at C6/C8 .
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields reactive amines during Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

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